Metoclopramide sulfide is derived from metoclopramide, which has the chemical formula and an average molecular weight of approximately 299.796 g/mol. This compound is classified under the therapeutic category of drugs for functional gastrointestinal disorders, specifically as a propulsive agent. The sulfide form (CAS Number: 102670-58-6) is recognized for its enhanced absorption characteristics in various animal models, particularly in rats, where it has been shown to be more bioavailable than its parent compound .
The synthesis of metoclopramide sulfide can be achieved through several methods, with one notable approach involving the reaction of metoclopramide with sulfur-containing reagents. For instance, a common synthesis method includes:
The detailed parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product .
Metoclopramide sulfide features a modified molecular structure compared to its parent compound. The key structural attributes include:
The molecular weight for metoclopramide sulfide is slightly higher than that of metoclopramide due to the additional sulfur atom .
Metoclopramide sulfide participates in various chemical reactions that are critical for its pharmacological activity:
The mechanism of action for metoclopramide sulfide closely resembles that of metoclopramide but may differ due to its structural modifications:
Metoclopramide sulfide has several scientific applications:
Metoclopramide sulfide represents a structural analog of metoclopramide hydrochloride, characterized by the replacement of the tertiary amine group with a sulfonium moiety. This modification results in a permanently charged cationic sulfur atom, which significantly alters electronic distribution and molecular geometry. The core structure retains the benzamide backbone and ethoxyethylamine chain but exhibits a tetrahedral geometry around the sulfur center instead of the planar nitrogen configuration in the parent compound. Key molecular properties include:
Computational analyses reveal reduced conformational flexibility due to steric bulk and altered hydrogen-bonding capacity. Unlike metoclopramide, the sulfide analog cannot undergo pH-dependent charge modulation, rendering it permanently ionized across physiological pH ranges [4].
Table 1: Structural Comparison of Metoclopramide and Metoclopramide Sulfide
Property | Metoclopramide | Metoclopramide Sulfide |
---|---|---|
Ionization State | pH-dependent (pKa ~9.2) | Permanent cation |
Molecular Geometry | Trigonal planar (N-site) | Tetrahedral (S-site) |
Log P (Octanol-Water) | 2.667 | Estimated <1.0 |
Dipole Moment (Debye) | 4.8 | ~12.2 |
Synthesis of metoclopramide sulfide involves nucleophilic substitution reactions targeting the tertiary amine of metoclopramide. The primary route employs alkyl sulfides (e.g., dimethyl sulfide) under oxidative conditions to form sulfonium salts:
Step 1: Reaction of metoclopramide free base with methyl iodide yields the quaternary ammonium salt.Step 2: Nucleophilic displacement with thiourea generates the thiouronium intermediate.Step 3: Alkaline hydrolysis releases metoclopramide sulfide [4].
Critical optimization parameters include:
Alternative pathways utilize halloysite nanotube (HNT) encapsulation for solid-phase synthesis. Drug-loaded HNTs (2:1 clay:drug ratio) facilitate solvent-free reactions, improving sustainability and reducing byproduct formation [7].
Metoclopramide sulfide exhibits distinct stability challenges compared to the parent compound:
Accelerated stability studies (40°C/75% RH) reveal:
Table 2: Stability Parameters Under Accelerated Conditions (40°C/75% RH)
Formulation | Degradation Pathway | Half-life (Days) | Major Degradants |
---|---|---|---|
Free Sulfide (Solution) | Hydrolysis | 48 | Demethylated analogs |
HNT-Encapsulated | Surface oxidation | 210 | Sulfoxides |
The sulfonium modification induces profound changes in physicochemical behavior:
Biopharmaceutical implications include:
These properties underscore metoclopramide sulfide as a distinct chemical entity with specialized formulation requirements compared to its parent compound.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: